molecular formula C8H16N2O4 B555349 N(6)-carboxymethyllysine CAS No. 5746-04-3

N(6)-carboxymethyllysine

Cat. No.: B555349
CAS No.: 5746-04-3
M. Wt: 204.22 g/mol
InChI Key: NUXSIDPKKIEIMI-LURJTMIESA-N
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Description

N(6)-Carboxymethyllysine (CML) is one of the major and most well-characterized advanced glycation end products (AGEs) . It is generated through the Maillard reaction during the thermal processing of food or formed endogenously in vivo by non-enzymatic reactions between sugars, lipids, and proteins . As a key biomarker for AGEs, CML's accumulation in tissues and serum is associated with oxidative stress and the pathogenesis of various age-related chronic diseases . In research, CML is a critical tool for investigating the molecular mechanisms underlying metabolic and inflammatory diseases. Its primary mechanism of action is mediated through its binding to the Receptor for Advanced Glycation End Products (RAGE) . Activation of the CML-RAGE axis is a key modulator of obesity-induced dysregulation of adipokine expression and insulin resistance . This signaling pathway can induce a pro-inflammatory state and ras/p38/MAPK-dependent signal transduction, leading to downstream cellular effects . Studies have linked CML to the development of atherosclerosis, neurodegenerative diseases, diabetes, and renal injury . Furthermore, CML has been implicated in cardiac fibrosis and vascular dysfunction, with its immunoreactivity in coronary arteries showing a positive correlation with heart failure markers and the degree of myocardial fibrosis . Research also demonstrates its relevance in autoimmune conditions like multiple sclerosis and psoriasis, where elevated serum CML levels indicate intensified glycoxidation processes . In cellular models, CML modification on specific protein targets has been shown to trigger a proteotoxic response, affect the protein degradation machinery, and impair critical functions such as microtubule dynamics and cell cycle progression . This makes CML an essential reagent for scientists studying proteostasis, cellular aging, and the molecular pathology of numerous chronic diseases.

Properties

IUPAC Name

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCC(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904133
Record name N(6)-Carboxymethyllysine
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-04-3
Record name Nε-(Carboxymethyl)lysine
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URL https://commonchemistry.cas.org/detail?cas_rn=5746-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N(6)-Carboxymethyllysine
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Record name N(6)-Carboxymethyllysine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(6)-CARBOXYMETHYLLYSINE
Source FDA Global Substance Registration System (GSRS)
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Record name N6-Carboxymethyllysine
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Preparation Methods

Reaction Mechanism and Substrate Specificity

The Maillard reaction, a non-enzymatic interaction between reducing sugars and amino groups in proteins or amino acids, serves as the primary pathway for CML formation. This reaction progresses through three stages: initial glycosylation, rearrangement, and advanced glycation. CML is generated during the final stage via oxidative cleavage of Amadori products or direct reaction of lysine with reactive carbonyl species such as glyoxylic acid.

Key factors influencing CML yield include:

  • Temperature : Optimal formation occurs at 100–150°C, with prolonged heating (6–24 hours) enhancing accumulation.

  • pH : Neutral to slightly alkaline conditions (pH 7.5–9.0) favor carboxymethylation.

  • Saccharide type : Lactose induces higher CML yields compared to glucose or sucrose due to its slower degradation kinetics.

Kinetic Modeling and Byproduct Management

Studies on saccharide-lysine model systems reveal that CML formation follows pseudo-first-order kinetics under microwave heating, with activation energies ranging from 45–65 kJ/mol depending on the saccharide. Competing pathways, such as the formation of N(ε)-fructosyllysine, necessitate precise control of reaction parameters to minimize byproducts. For example, maintaining a molar ratio of 1:2 (lysine:saccharide) reduces undesired polymerization.

Chemical Synthesis and Isotopic Labeling

Reductive Amination Approach

A two-step reductive amination strategy enables site-selective CML synthesis (Fig. 1):

  • Imine formation : Lysine residues react with aldehyde derivatives (e.g., glyoxylic acid) in dimethylformamide (DMF) at room temperature.

  • Reduction : Sodium borohydride (NaBH₄) in dichloromethane/methanol (3:1) reduces the imine intermediate to yield CML.

This method achieves 4–8% yields for peptide-bound CML, with purity exceeding 95% after high-performance liquid chromatography (HPLC) purification.

Carbon-13 Labeling for Analytical Standards

Carbon-13 labeled CML is synthesized using l,2-(¹³C₂)-glyoxylic acid and 2-N-acetyllysine. Reaction conditions include:

  • Temperature : 37°C for 17 hours

  • Solvent : Phosphate buffer (pH 7.4)

  • Yield : 53% after HPLC-UV purification

Labeled CML serves as an internal standard for mass spectrometry, enabling precise quantification in biological matrices.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces CML synthesis time from hours to minutes. In glucose-lysine systems, 10 minutes of microwave heating at 800 W produces CML concentrations equivalent to 6 hours of conventional heating. The enhanced efficiency stems from rapid dielectric heating, which promotes carbonyl group reactivity.

Inhibitor Modulation

Natural inhibitors alter CML yields in microwave systems:

InhibitorConcentration (mM)CML Reduction (%)
Thiamin5.062
Rutin2.548
Quercetin1.034
Data adapted from saccharide-lysine model studies

Ascorbic acid and tocopherol show negligible effects, likely due to pro-oxidant activity under thermal stress.

Industrial-Scale Production

Thermal Processing Optimization

Industrial CML production involves controlled thermal treatment of protein-rich foods (e.g., dairy, meat). Critical parameters include:

  • Time-temperature profiles : 120°C for 30 minutes maximizes yield while minimizing protein denaturation.

  • Moisture control : Low water activity (<0.6) accelerates non-enzymatic glycation.

Purification Techniques

Large-scale CML isolation employs mixed-mode cation-exchange (MCX) chromatography followed by hydrophilic interaction liquid chromatography (HILIC). Key steps:

  • Reduction : Sodium borohydride stabilizes intermediates.

  • Hydrolysis : 6M HCl at 110°C for 24 hours liberates protein-bound CML.

  • Detection : HPLC-tandem mass spectrometry (HPLC-MS/MS) with D₄-CML internal standard achieves limits of detection (LOD) at 0.1 ng/g .

Chemical Reactions Analysis

Types of Reactions: Nε-(1-Carboxymethyl)-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is Nε-(1-Carboxymethyl)-L-lysine itself, which can further react to form other advanced glycation endproducts .

Scientific Research Applications

Food Science Applications

CML is commonly found in food products as a result of the Maillard reaction, which occurs during the cooking and processing of foods. Its presence serves as a marker for the formation of AGEs in food.

  • Food Quality Assessment : CML levels are used to assess the quality and safety of processed foods. High levels of CML can indicate excessive heat treatment or prolonged storage, which may compromise food safety .
  • Health Risk Evaluation : As CML is associated with various health risks, its quantification in food products helps evaluate potential hazards related to dietary intake. Studies have shown that dietary CML can contribute to various metabolic disorders .

Clinical Diagnostics

CML has been identified as a biomarker for several health conditions, particularly those associated with aging and metabolic diseases.

  • Biomarker for Aging : Research indicates that serum levels of CML correlate with age-related conditions such as frailty and disability in older adults. Higher concentrations of CML have been associated with increased risk of these geriatric outcomes .
  • Indicator of Disease Severity : In conditions like psoriasis, elevated levels of CML have been linked to disease activity, suggesting its potential utility in monitoring disease progression and response to treatment .

Therapeutic Applications

The therapeutic potential of CML is being explored in various contexts, particularly concerning its role in cancer biology and metabolic disorders.

  • Cancer Research : CML has been implicated in promoting the progression of pancreatic cancer. Studies suggest that targeting CML may provide a novel approach for therapeutic interventions against this malignancy . A humanized monoclonal antibody that binds to CML is currently being investigated for its efficacy in treating pancreatic cancer .
  • Metabolic Disorders : Given its role in diabetes-related complications, CML is being studied for its effects on lipid metabolism and inflammation. It has been shown to promote lipid uptake in macrophages, which may contribute to atherosclerosis and other cardiovascular diseases .

Research Findings

A summary of key research findings related to CML applications is presented below:

Study Focus Findings
Cardiovascular Health StudyAgingHigher serum CML levels are associated with increased disability and frailty in older adults .
Psoriasis StudyDisease ActivityElevated CML levels correlate with active psoriasis phases but decrease during remission .
Pancreatic Cancer StudyCancer ProgressionCML promotes cancer cell proliferation; targeting it may offer new treatment avenues .
Lipid Metabolism StudyMetabolic DisordersCML enhances lipid uptake via specific receptors, implicating it in metabolic syndrome .

Comparison with Similar Compounds

Data Tables

Table 1: Key Analytical Methods for CML and Related Compounds
Compound Method Key Conditions Sensitivity Reference
CML LC-MS/MS 10 M HCl hydrolysis, d2-CML internal standard 0.1–1.0 µg/kg
CMFL HPLC-UV (228 nm) 6 M HCl hydrolysis, DOWEX 50W-X8 column 1.3 µM
CEL GC-MS/MS Derivatization with NFPA Comparable to CML
Table 2: Concentrations in Food Matrices
Compound Food Source Concentration Range Reference
CML Evaporated milk 5–10 mg/kg
CMFL BSA + glucose model 0.015% of lysine residues
FL Bread crust 6–7 g/kg

Research Findings and Controversies

  • Analytical Challenges : Acid hydrolysis artifacts (e.g., CMFL → CML conversion) necessitate method optimization to avoid overestimating CML .
  • Health Thresholds : The safe intake level for CML remains undefined, though rodent studies suggest >2 mg/kg diet exacerbates diabetes .

Biological Activity

N(6)-Carboxymethyllysine (CML) is a significant advanced glycation end-product (AGE) formed primarily through the Maillard reaction, which occurs during the thermal processing of foods and in vivo through non-enzymatic reactions involving sugars and proteins. This compound has garnered attention due to its implications in various pathological conditions, including diabetes, cardiovascular diseases, and neurodegenerative disorders. This article reviews the biological activity of CML, focusing on its mechanisms of action, interactions with cellular components, and potential therapeutic implications.

Formation and Characteristics of CML

CML is generated from the reaction of reducing sugars with the ε-amino group of lysine residues in proteins. It can exist in both free and protein-bound forms, with the latter being more biologically active. The accumulation of CML in tissues is associated with aging and chronic diseases, making it a marker for assessing glycation status in biological samples.

Interaction with Receptors

CML interacts with the receptor for advanced glycation end-products (RAGE), leading to various downstream signaling pathways that contribute to inflammation and oxidative stress. Elevated levels of CML have been linked to increased expression of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.

  • Inflammatory Response : CML binding to RAGE activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting inflammation .

Effects on Cellular Functions

CML modifies extracellular matrix (ECM) proteins, influencing fibroblast behavior and contributing to fibrosis. In idiopathic pulmonary fibrosis (IPF), CML-modified ECM was shown to activate fibroblasts, enhancing their proliferation and myofibroblast transformation while inhibiting apoptosis . This suggests a pathological role for CML in fibrotic diseases.

Psoriasis Study

A study evaluating serum levels of CML in psoriasis patients found significantly higher concentrations compared to healthy controls. This elevation was noted in both active and remission phases of the disease, indicating a persistent glycoxidation process. However, no correlation was observed between CML levels and disease severity as measured by the Psoriasis Area Severity Index (PASI) .

Study Phase CML Concentration (µg/mL) Statistical Significance
Active12.5 ± 1.2p < 0.000001
Remission7.8 ± 0.9p < 0.0005
Controls5.2 ± 0.5-

Serotonin Release Mechanism

Research has demonstrated that CML can stimulate serotonin release from gastric tumor cells via a mechanism that is independent of RAGE but mediated by serotonin receptors . This finding suggests potential roles for CML in gastrointestinal physiology and pathophysiology.

Therapeutic Implications

The understanding of CML's biological activity has led to explorations into its therapeutic potential. For instance, humanized monoclonal antibodies targeting CML are being investigated for their efficacy in treating pancreatic cancer . Additionally, dietary interventions aimed at reducing AGE intake may mitigate some age-related diseases associated with high levels of CML.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying N(6)-carboxymethyllysine in biological and food matrices?

  • Methodological Answer : CML quantification typically employs immunochemical assays (e.g., ELISA) or chromatographic techniques (e.g., reversed-phase HPLC with UV/fluorescence detection). ELISA offers high sensitivity (detection limits ~0.1 ng/mL) but may cross-react with structurally similar AGEs, requiring validation via competitive inhibition assays . HPLC methods, coupled with pre-column derivatization (e.g., o-phthaldialdehyde), improve specificity and are widely used for food matrices, with recovery rates >85% in heated milk products .

Q. How do experimental conditions (e.g., pH, temperature) influence CML formation in glycation models?

  • Methodological Answer : In vitro glycation models (e.g., bovine serum albumin + glucose/ribose) show CML formation is pH-dependent, peaking at neutral to alkaline conditions (pH 7.4–9.0) due to enhanced Amadori rearrangement. Thermal processing (e.g., 120°C for 60 min) accelerates oxidative cleavage of Amadori products, increasing CML yield by ~3-fold compared to non-thermal models . Control experiments should include antioxidants (e.g., aminoguanidine) to isolate oxidative vs. non-oxidative pathways .

Q. What are the challenges in isolating CML from complex biological samples?

  • Methodological Answer : Co-elution with other lysine derivatives (e.g., N(6)-carboxyethyllysine) and matrix interference (e.g., lipids in serum) necessitate sample pretreatment: solid-phase extraction (C18 columns), enzymatic digestion (pronase/proteinase K), and ultrafiltration (3 kDa cutoff) to enhance purity . Recovery rates vary by matrix; spiked internal standards (e.g., isotopically labeled CML-d4) improve accuracy .

Advanced Research Questions

Q. How can contradictory findings on CML’s role in disease pathogenesis (e.g., diabetes vs. cancer) be reconciled?

  • Methodological Answer : Discrepancies arise from tissue-specific RAGE (receptor for AGEs) expression and competing ligands (e.g., S100 proteins). For example, in pancreatic cancer, CML-RAGE signaling upregulates NF-κB, promoting metastasis, while in diabetic nephropathy, CML accumulation correlates with fibrosis but not inflammation . Researchers should contextualize findings using:

  • Tissue-specific RAGE knockout models to isolate CML effects.
  • Multi-omics integration (e.g., transcriptomics + metabolomics) to identify confounding pathways .

Q. What experimental designs are optimal for investigating CML’s interaction with cellular receptors?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) quantifies binding affinity (KD values) between CML and RAGE extracellular domains (V-type Ig region), with reported KD ~2.5 µM .
  • Co-immunoprecipitation assays validate in vivo interactions in RAGE-overexpressing HEK293 cells, using anti-RAGE antibodies and Western blotting for CML .
  • Negative controls : Include RAGE-deficient cells or competitive inhibitors (e.g., soluble RAGE) to confirm specificity .

Q. How should researchers address variability in CML measurements across studies (e.g., cohort vs. cell culture data)?

  • Methodological Answer : Standardize protocols using:

  • Reference materials : NIST-certified CML standards for calibration .
  • Blinded analysis to reduce observer bias in immunochemical assays .
  • Meta-analytic frameworks (e.g., random-effects models) to account for heterogeneity in cross-sectional studies, adjusting for covariates like age, glycemic status, and sample storage conditions .

Methodological Recommendations

  • For in vitro studies : Use glycation models with physiological glucose concentrations (5–10 mM) and validate findings in animal models (e.g., STZ-induced diabetic mice) .
  • For clinical correlations : Stratify cohorts by RAGE polymorphisms (e.g., AGER -429T/C) to account for genetic variability in CML-RAGE interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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